molecular formula C3H4F3NOS B2996638 (2,2,2-Trifluoroethoxy)carbothioamide CAS No. 1909347-82-5

(2,2,2-Trifluoroethoxy)carbothioamide

Cat. No.: B2996638
CAS No.: 1909347-82-5
M. Wt: 159.13
InChI Key: HJOXTYQZLLNVIC-UHFFFAOYSA-N
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Description

(2,2,2-Trifluoroethoxy)carbothioamide is a chemical compound with the molecular formula C3H4F3NOS. It is known for its unique trifluoroethoxy group, which imparts distinct chemical properties. This compound is utilized in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-Trifluoroethoxy)carbothioamide typically involves the reaction of 2,2,2-trifluoroethanol with a suitable thiocarbamate precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trifluoroethoxy)carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,2,2-Trifluoroethoxy)carbothioamide is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2,2,2-Trifluoroethoxy)carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s ability to form stable interactions with these targets, thereby modulating their activity. The pathways involved often include inhibition or activation of enzymatic processes, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,2,2-Trifluoroethoxy)phenol
  • (2,2,2-Trifluoroethoxy)benzene
  • (2,2,2-Trifluoroethoxy)thiobenzene

Uniqueness

(2,2,2-Trifluoroethoxy)carbothioamide is unique due to its combination of the trifluoroethoxy group with a carbothioamide moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in various research and industrial applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in nucleophilic substitution reactions.

Properties

IUPAC Name

O-(2,2,2-trifluoroethyl) carbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NOS/c4-3(5,6)1-8-2(7)9/h1H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOXTYQZLLNVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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